N,N-Dimethyl Sulfonamide Substitution Eliminates One Hydrogen-Bond Donor Site Compared to Primary Sulfonamide Analog FURNI
The target compound features an N,N-dimethylsulfonamide terminus (–SO₂N(CH₃)₂), which reduces the hydrogen-bond donor (HBD) count to 1 (from the imine-adjacent NH only). The closest structurally characterized analog, FURNI (CAS 60637-16-3; 4-((furan-2-ylmethylene)amino)benzenesulfonamide), retains a primary sulfonamide (–SO₂NH₂) and consequently possesses 2 HBD sites . HBD count is a critical parameter in Lipinski's Rule of Five and influences membrane permeability, solubility, and target-binding geometry. The N,N-dimethyl sulfonamide analog PubChem CID 277900 (CAS 18708-18-4) shows a computed HBD count of 1, consistent with the expected value for the target compound [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD (imine-adjacent NH only; sulfonamide N fully methylated) |
| Comparator Or Baseline | FURNI (CAS 60637-16-3): 2 HBD (sulfonamide –SO₂NH₂ + imine NH) |
| Quantified Difference | HBD count reduced by 1 (from 2 to 1); ~50% reduction in HBD capacity |
| Conditions | Structural analysis based on IUPAC nomenclature and PubChem computed descriptors |
Why This Matters
Reduced HBD count is associated with improved passive membrane permeability and may alter oral bioavailability predictions, making the target compound a functionally distinct candidate for cell-based assays compared to primary sulfonamide analogs.
- [1] PubChem Compound Summary, CID 277900. N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide: Computed Properties (Hydrogen Bond Donor Count = 1). NCBI, 2025. View Source
